1,3-Piperidinedicarboxylic acid, 3-ethyl-, 1-(phenylmethyl) ester
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Overview
Description
1,3-Piperidinedicarboxylic acid, 3-ethyl-, 1-(phenylmethyl) ester is a chemical compound with the molecular formula C17H23NO5. This compound is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Piperidinedicarboxylic acid, 3-ethyl-, 1-(phenylmethyl) ester typically involves the esterification of 1,3-piperidinedicarboxylic acid with 3-ethyl and 1-(phenylmethyl) groups. The reaction conditions often include the use of an acid catalyst and an alcohol solvent. The process may involve heating the reactants to facilitate the esterification reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Piperidinedicarboxylic acid, 3-ethyl-, 1-(phenylmethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Piperidinedicarboxylic acid, 3-ethyl-, 1-(phenylmethyl) ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3-Piperidinedicarboxylic acid, 3-ethyl-, 1-(phenylmethyl) ester involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with receptors, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,3-Piperidinedicarboxylic acid, 3-(hydroxymethyl)-, 3-ethyl 1-(phenylmethyl) ester: Similar structure but with a hydroxymethyl group.
1,3-Piperidinedicarboxylic acid, 4-hydroxy-, 3-methyl 1-(phenylmethyl) ester: Contains a hydroxy group at the 4-position and a methyl group at the 3-position.
Uniqueness
1,3-Piperidinedicarboxylic acid, 3-ethyl-, 1-(phenylmethyl) ester is unique due to its specific ester groups and the presence of both ethyl and phenylmethyl substituents. These structural features contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C16H20NO4- |
---|---|
Molecular Weight |
290.33 g/mol |
IUPAC Name |
3-ethyl-1-phenylmethoxycarbonylpiperidine-3-carboxylate |
InChI |
InChI=1S/C16H21NO4/c1-2-16(14(18)19)9-6-10-17(12-16)15(20)21-11-13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-12H2,1H3,(H,18,19)/p-1 |
InChI Key |
UMJDUZFRWNBBGO-UHFFFAOYSA-M |
Canonical SMILES |
CCC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)[O-] |
Origin of Product |
United States |
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